molecular formula C8H8Na2O5 B1208503 Endothal-disodium CAS No. 129-67-9

Endothal-disodium

Cat. No.: B1208503
CAS No.: 129-67-9
M. Wt: 230.13 g/mol
InChI Key: XRHVZWWRFMCBAZ-UHFFFAOYSA-L
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Description

Endothal-disodium, also known as Endothall, is a herbicide used for controlling terrestrial and aquatic plants . It is a potent, selective protein phosphatase 2A (PP2A) inhibitor and also inhibits protein phosphatase 1 (PP1) . It is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems .


Synthesis Analysis

This compound is analyzed using ion chromatography mass spectrometry (IC-MS). Water samples are directly injected without labor-intensive sample preparation and chromatographic separation is achieved in 10 minutes .


Molecular Structure Analysis

The molecular formula of this compound is C8H8Na2O5 . It is a derivative of endothal . The IUPAC name is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate .


Chemical Reactions Analysis

This compound is used as a defoliant for a wide range of crops and as a herbicide for both terrestrial and aquatic weeds . It is used as a desiccant on lucerne and on potato, for the defoliation of cotton, and to control aquatic weeds .


Physical And Chemical Properties Analysis

This compound is odorless, white crystals . It is highly soluble in water and semi-volatile . The half-life of endothal in soil is reported to be 4 to 9 days .

Scientific Research Applications

Aquatic Herbicide in Fishery Habitats

Endothal-disodium is effective as an aquatic herbicide, particularly on submerged species of aquatic vegetation. It shows significant efficacy in controlling various aquatic plant species at specific concentrations, with a wide margin of safety for fish. Its application is beneficial in managing aquatic ecosystems, especially in fisheries (Walker, 1963).

Dissipation and Effects on Aquatic Weeds and Fish

Studies have focused on the rates of dissipation of this compound in aquatic environments, its impact on controlling troublesome aquatic weeds, and its toxicity to fish. Such research is crucial in understanding the environmental impacts and safety aspects of using this chemical in aquatic systems (Yeo, 1970).

Agricultural Applications

This compound has been investigated for its potential use as a chemical thinner in agriculture, particularly for red 'Delicious' apples. It has been found to reduce crop load and impact fruit quality, such as weight, size, and firmness (Bound & Jones, 1997).

Pre-Harvest Treatment of Legume Seed Crops

It has been used in trials as a desiccant for pre-harvest treatment of legume seed crops. The chemical was applied to various crops to assess its impact on moisture content and seed yield (Macvicar & Gibson, 2016).

Inhibition of Angiogenesis

In the medical research field, related compounds like incadronate disodium have been studied for their ability to inhibit angiogenesis induced by advanced glycation end products, suggesting potential therapeutic applications in conditions like diabetic retinopathy (Okamoto et al., 2002).

Mechanism of Action

Endothal-disodium acts as a potent, selective protein phosphatase 2A (PP2A) inhibitor. It also inhibits protein phosphatase 1 (PP1) .

Safety and Hazards

Endothal-disodium is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems . It is also classified as not hazardous according to the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Endothal-disodium continues to be a subject of research, particularly in the context of its degradation in aquatic environments . Future studies may focus on improving the efficiency of its use and minimizing its environmental impact .

Properties

CAS No.

129-67-9

Molecular Formula

C8H8Na2O5

Molecular Weight

230.13 g/mol

IUPAC Name

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

XRHVZWWRFMCBAZ-UHFFFAOYSA-L

Isomeric SMILES

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Color/Form

Cyrstalline, white solid

density

1.431

melting_point

Converted to anhydride at 90 °C
Colorless crystals. MP: 144 °C /Endothall monohydrate/

129-67-9

physical_description

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide.
Colorless crystals;  [CAMEO] Formulated as granules or soluble concentrate;  [EXTOXNET]

Pictograms

Acute Toxic; Irritant

solubility

In water, 1.0X10+5 mg/L at 20 °C
Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28
Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17

vapor_pressure

1.57X10-10 mm Hg at 24 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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